Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid
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Overview
Description
(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a phenyl group, and a trifluoroacetate group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate typically involves a multi-step process. The initial step often includes the protection of the amino group to prevent unwanted side reactions. This is followed by the coupling of the protected amino acid with the appropriate phenylpropanoate derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The trifluoroacetate group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride
- (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate acetate
Uniqueness
Compared to its analogs, (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate exhibits unique properties due to the presence of the trifluoroacetate group. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H25F3N2O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7) |
InChI Key |
UOIXAXFPOKCYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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